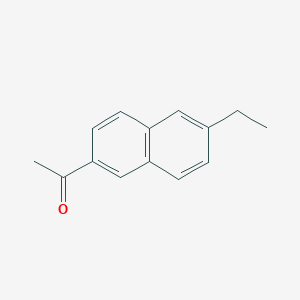![molecular formula C10H13NO3 B11900153 Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate](/img/structure/B11900153.png)
Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate is a heterocyclic compound that features a fused pyrrole and tetrahydropyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a tetrahydropyran precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
Spiroindole derivatives: These compounds share a similar fused ring system and are known for their biological activities.
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds also feature a fused ring system and have been studied for their pharmacological properties.
Uniqueness
Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate is unique due to its specific ring fusion and the presence of an ethyl ester group.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-2-13-10(12)8-6-9-7(11-8)4-3-5-14-9/h6,11H,2-5H2,1H3 |
InChI Key |
QQQXCOSMVVJKJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


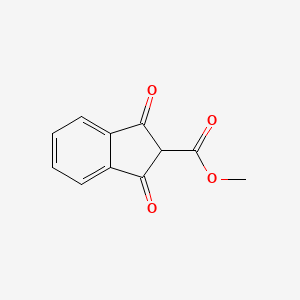
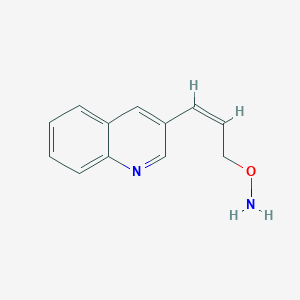

![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B11900080.png)
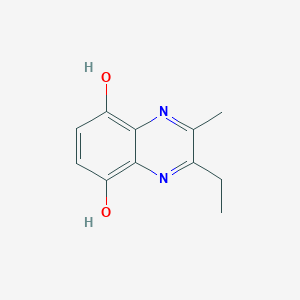


![Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate](/img/structure/B11900104.png)
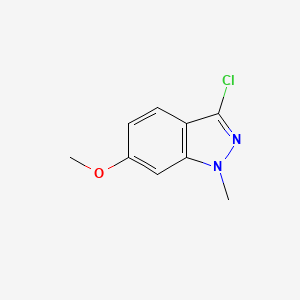

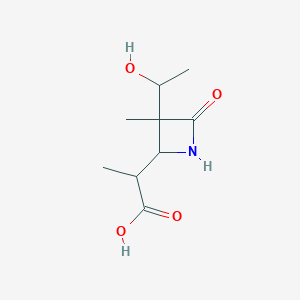
![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B11900116.png)

